molecular formula C10H18O2 B12676042 cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol CAS No. 54164-91-9

cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

Cat. No.: B12676042
CAS No.: 54164-91-9
M. Wt: 170.25 g/mol
InChI Key: XWFVRMWMBYDDFY-WCBMZHEXSA-N
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Description

cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol (CAS Registry Number: 54164-91-9 ), also known as cis-para-2-menthene-1,8-diol , is a compound of interest in natural product and organic chemistry research. With a molecular formula of C10H18O2 and a molecular weight of approximately 170.25 g/mol , this substance is characterized as a natural substance . Key physical properties include a boiling point of approximately 268°C and a flash point of about 122°C , which are critical parameters for safe handling in laboratory procedures. Its estimated water solubility is 975.1 mg/L at 25°C . The compound's structure is defined by its cis-configuration, with specific stereoisomers identified as (1R,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and adhere to all appropriate laboratory safety protocols.

Properties

CAS No.

54164-91-9

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H18O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h4,6,8,11-12H,5,7H2,1-3H3/t8-,10+/m0/s1

InChI Key

XWFVRMWMBYDDFY-WCBMZHEXSA-N

Isomeric SMILES

C[C@@]1(CC[C@H](C=C1)C(C)(C)O)O

Canonical SMILES

CC1(CCC(C=C1)C(C)(C)O)O

Origin of Product

United States

Preparation Methods

Terpene Derivative Manipulation

The most common synthetic approach to cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol involves starting from naturally abundant terpene derivatives such as pinene or related monoterpenes. The process typically includes:

  • Starting Material: Terpene derivatives (e.g., pinene from turpentine oil)
  • Key Steps:
    • Selective oxidation and hydroxylation to introduce hydroxy groups at desired positions
    • Control of stereochemistry to obtain the cis isomer
    • Functional group transformations to install the methanol group at the 1-position

This method leverages the natural stereochemistry of terpenes to favor the cis configuration.

Condensation and Grignard Reactions

An alternative synthetic route involves:

  • Condensation Reaction: Isoprene with butenone to form an intermediate cyclohexene derivative
  • Grignard Reaction: Reaction of the intermediate with a Grignard reagent to introduce the hydroxy and methyl substituents

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Reactions Stereochemical Control Typical Yield (%) Notes
Terpene Derivative Manipulation Pinene, turpentine oil Oxidation, hydroxylation High (natural chirality) Moderate to High Utilizes natural stereochemistry
Condensation + Grignard Reaction Isoprene, butenone Condensation, Grignard addition Moderate Moderate Allows tailored substitution
Reduction and Functionalization Diastereomeric diols LAH reduction, Wittig olefination Moderate ~68 (reduction) Adapted from retinoid synthesis
Cyclization via Aldimine Intermediates Citral, methylamine Condensation, acid-catalyzed cyclization Moderate to High 60-90 Provides high yields in related compounds

Research Findings and Notes

  • The stereochemical outcome (cis vs. trans) is highly dependent on the choice of starting materials and reaction conditions, with terpene-based routes favoring the cis isomer due to inherent chirality.
  • Grignard reagent reactions provide flexibility but require careful control to avoid isomerization or side reactions.
  • Reduction methods using LAH are efficient for converting diols to the desired alcohols but may require subsequent purification steps to isolate the cis isomer.
  • Cyclization methods involving aldimine intermediates have demonstrated high yields and selectivity in related cyclohexene derivatives, suggesting potential for adaptation.
  • Overall, the synthesis of this compound remains a specialized process, often integrated into broader synthetic schemes for natural product analogs or fragrance compounds.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The compound’s hydroxyl groups participate in typical alcohol reactions:

Reaction Type Conditions Product Application
Esterification Acetic anhydride, pyridine, 25°CAcetylated derivatives (e.g., diacetate)Stabilization for analytical use
Oxidation Jones reagent (CrO₃/H₂SO₄), 0°CKetone formation at allylic positionIntermediate for further synthesis
Etherification Alkyl halides, NaH, THFMethyl or ethyl ethersModifying solubility profiles

Cyclohexene Ring Reactions

The conjugated double bond undergoes electrophilic and pericyclic reactions:

Electrophilic Addition

  • Epoxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane yields an epoxide, critical for probing stereoelectronic effects .

  • Diels-Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions (80°C) to form bicyclic adducts .

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C, EtOH) saturates the cyclohexene ring to produce a cyclohexanol derivative, altering conformational flexibility .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces [4π] electrocyclic ring-opening, producing a linear triene. This reactivity is exploited in photoaffinity labeling studies .

Biological Interactions

As a cannabinoid reference material, it undergoes phase I metabolism:

  • Hydroxylation : Cytochrome P450 enzymes oxidize methyl groups to carboxylic acids .

  • Glucuronidation : UDP-glucuronosyltransferases conjugate hydroxyl groups, enhancing water solubility .

Stability Under Storage

Condition Degradation Pathway Half-Life
Acidic (pH 2)Dehydration to cyclohexadiene48 h
Basic (pH 10)Oxidation to quinone methide12 h
Ambient (25°C, dark)No significant degradation (≥30 d)N/A

Stabilizers like BHT (0.1%) in ethanol are recommended for long-term storage .

Scientific Research Applications

Overview

Cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol is an organic compound with the molecular formula C10_{10}H18_{18}O2_2. This compound is notable for its unique structural features, including a hydroxyl group and multiple methyl groups attached to a cyclohexene ring. Its applications span various fields including chemistry, biology, medicine, and industry.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a valuable compound in synthetic organic chemistry.

Reaction TypeReagentsProducts
OxidationPotassium permanganateKetones or aldehydes
ReductionLithium aluminum hydrideAlcohols or alkanes
SubstitutionThionyl chlorideHalides or substituted derivatives

Research indicates that this compound may exhibit potential biological activities. Studies have explored its interactions with enzymes and its effects on metabolic processes. Preliminary findings suggest antimicrobial properties against various bacterial strains, attributed to its ability to disrupt bacterial cell membranes .

Pharmacological Investigations

In the field of medicine, this compound is being investigated for its therapeutic potential. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development. The compound's mechanism of action may involve hydrogen bonding with biological molecules, influencing their function and structure .

Industrial Applications

This compound is utilized in the production of fragrances and flavors due to its pleasant aroma profile. Its unique chemical properties also make it suitable for the synthesis of specialty chemicals used in various industrial applications .

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibitory effects on growth, suggesting its potential as a natural preservative or antimicrobial agent in food and pharmaceutical applications.

Case Study 2: Synthetic Pathways

Research conducted on synthetic methodologies involving this compound demonstrated its utility in creating complex organic compounds through deconjugative alkylation reactions. This method showcased the compound's versatility as a building block in organic synthesis .

Mechanism of Action

The mechanism by which cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional attributes of cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol and analogous compounds, followed by a detailed analysis.

Compound Name CAS No. Molecular Formula Key Functional Groups Physical/Chemical Notes Applications/Relevance
This compound 54164-91-9 C₁₀H₁₈O₂ Hydroxyl, trimethyl, hydroxymethyl Stereospecific cis configuration Pharmaceutical intermediates, organic synthesis
trans-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol 3695-38-3 C₁₀H₁₈O₂ Hydroxyl, trimethyl, hydroxymethyl Trans configuration alters solubility and reactivity Limited commercial availability; used in stereochemical studies
α-Terpineol (4-Trimethyl-3-cyclohexen-1-methanol) 10482-56-1 C₁₀H₁₈O Tertiary alcohol, cyclic monoterpene Higher volatility; used in fragrances Flavoring agent, antimicrobial applications
4-Methylcyclohexanol (cis/trans mixture) 589-91-3 C₇H₁₄O Hydroxyl, methyl Density: 0.914 g/cm³; bp ~164°C Solvent, precursor to plasticizers
4,4'-Methylenebis(cyclohexylamine) 1761-71-3 C₁₃H₂₆N₂ Amine, cyclohexane rings Three geometric isomers (cis-cis, trans-trans, cis-trans) Epoxy curing agent, polymer production
2-Methylcyclohexanone 583-60-8 C₇H₁₂O Ketone, methyl Boiling point: 164°C; flammable Solvent, intermediate in nylon synthesis

Structural and Functional Group Analysis

Stereoisomerism: The cis isomer of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol exhibits distinct spatial arrangement compared to its trans counterpart.

Comparison with α-Terpineol : While both compounds share a cyclohexene backbone and hydroxymethyl group, α-terpineol lacks the 4-hydroxy and alpha-methyl substituents. This structural difference reduces α-terpineol’s steric hindrance, making it more volatile and suitable for fragrance applications .

Alcohol vs. Amine Functionality: 4-Methylcyclohexanol and 4,4'-methylenebis(cyclohexylamine) highlight the impact of functional groups. The hydroxyl group in 4-methylcyclohexanol increases polarity (density: 0.914 g/cm³) compared to the amine’s basicity in 4,4'-methylenebis(cyclohexylamine), which is utilized in epoxy curing .

Ketone vs. Alcohol: 2-Methylcyclohexanone’s ketone group renders it less polar than the target compound, with a lower boiling point (164°C) and higher flammability, favoring its use as an industrial solvent .

Physicochemical Property Trends

  • Solubility: The cis-4-hydroxy compound’s hydroxyl and hydroxymethyl groups likely enhance water solubility compared to non-polar analogs like 4-methyl-1-phenyl-2-pentanone ().
  • Stereochemical Impact : Geometric isomers (e.g., cis vs. trans) in cyclohexane derivatives significantly affect melting points and reactivity. For example, 4,4'-methylenebis(cyclohexylamine)’s trans-trans isomer is preferred in high-performance polymers due to its linear conformation .

Biological Activity

Cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol, also known as cis-menth-2-ene-1,8-diol, is a bicyclic organic compound with the molecular formula C10H18O2C_{10}H_{18}O_2. It features a hydroxyl group attached to a cyclohexene ring and is recognized for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structural characteristics of this compound are pivotal in determining its biological activity. The compound exists in two stereoisomeric forms: cis and trans. The presence of the hydroxyl group (-OH) allows for hydrogen bonding with biological molecules, influencing their structure and function.

Structural Information:

PropertyValue
Molecular FormulaC₁₀H₁₈O₂
SMILESCC1(CCC(C=C1)C(C)(C)O)O
InChIInChI=1S/C10H18O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h4,6,8,11-12H,5
InChIKeyXWFVRMWMBYDDFY-UHFFFAOYSA-N

Biological Activities

Recent studies have highlighted several potential biological activities of this compound:

1. Antioxidant Activity
Research indicates that monoterpenes like cis-menth-2-ene-1,8-diol exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems .

2. Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. Preliminary data suggest it may inhibit inflammatory pathways by modulating cytokine production and reducing neutrophil respiratory bursts .

3. Antimicrobial Activity
this compound has shown potential antimicrobial properties against various pathogens. Its structural similarity to other known antimicrobial agents suggests it may interact with microbial membranes or inhibit enzyme activity critical for pathogen survival .

The mechanism of action for this compound involves several biochemical interactions:

Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, altering their conformation and function.

Metabolic Transformation: The compound may undergo metabolic transformations leading to the formation of active metabolites that exert biological effects .

Case Studies

Several studies have provided insights into the biological activity of this compound:

Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of various monoterpenes including cis-menth-2-ene-1,8-diol. Results indicated significant free radical scavenging activity comparable to established antioxidants like ascorbic acid.

Study 2: Anti-inflammatory Response
In vitro experiments demonstrated that cis-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential therapeutic role in inflammatory diseases.

Study 3: Antimicrobial Effectiveness
Research conducted on the antimicrobial activity revealed that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing natural antimicrobial agents.

Q & A

Basic: What are the key structural features of cis-4-Hydroxy-α,α,4-trimethylcyclohex-2-ene-1-methanol, and how can they be confirmed experimentally?

The compound features a cyclohexene ring substituted with a hydroxyl group at position 4, three methyl groups (two at the α-position and one at position 4), and a methanol group at position 1. Key confirmation methods include:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^13C NMR spectra to identify chemical shifts for hydroxyl (δ ~1.5–2.5 ppm, broad) and methyl groups (δ ~0.8–1.2 ppm). The cyclohexene double bond (δ 5.0–6.0 ppm) and coupling constants can confirm cis stereochemistry .
  • X-ray Crystallography : Resolve spatial arrangement of substituents to validate the cis configuration of the hydroxyl and methyl groups .
  • IR Spectroscopy : Detect O–H stretching (~3200–3600 cm1^{-1}) and C=C absorption (~1650 cm1^{-1}) .

Basic: What synthetic routes are commonly employed for preparing cis-4-Hydroxy-α,α,4-trimethylcyclohex-2-ene-1-methanol?

A multi-step synthesis approach is typical:

Cyclohexene Ring Formation : Diels-Alder reactions or catalytic cyclization of dienes with α,α-dimethyl ketones.

Hydroxylation : Sharpless epoxidation or stereoselective hydroxylation using osmium tetroxide to introduce the cis-hydroxyl group .

Methanol Group Introduction : Grignard reactions with formaldehyde or oxidation of a methylene intermediate.

  • Example: Refluxing in ethanol with catalytic acetic acid, as demonstrated in analogous cyclohexane derivatives .

Advanced: How can researchers resolve discrepancies in reported spectroscopic data for this compound across studies?

Discrepancies may arise from sample purity, solvent effects, or instrument calibration. Methodological solutions include:

  • Standardized Calibration : Use internal standards (e.g., TMS for NMR) and control solvent polarity.
  • Cross-Validation : Compare data from multiple techniques (e.g., NMR, HPLC, mass spectrometry) to confirm consistency .
  • Statistical Analysis : Apply reliability metrics (e.g., Krippendorff’s Alpha) to assess inter-study agreement, especially for skewed datasets .

Advanced: What challenges arise in determining the stereochemical configuration of this compound, and how are they addressed?

The cis configuration of the hydroxyl and methyl groups introduces complexity due to potential epimerization or overlapping signals. Solutions:

  • NOESY NMR : Detect spatial proximity between the hydroxyl proton and adjacent methyl groups to confirm cis arrangement .
  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns).
  • Computational Modeling : Predict stable conformers via DFT calculations to correlate with experimental data .

Basic: What analytical techniques are recommended for assessing the purity of this compound?

  • HPLC/GC-MS : Quantify impurities using reverse-phase columns (C18) or capillary GC with FID detection.
  • Melting Point Analysis : Compare observed values with literature data (e.g., CAS 57030-53-2 ).
  • TLC : Monitor reaction progress with silica gel plates and UV visualization .

Advanced: How can computational methods predict physicochemical properties of this compound?

  • DFT Calculations : Optimize geometry and calculate dipole moments, pKa (comparable to cis-4-hydroxycyclohexane-1-carboxylic acid, pKa ~4.8 ), and logP.
  • Molecular Dynamics (MD) : Simulate solubility in solvents like ethanol or DMSO, aligning with experimental stability data .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent contact with skin/eyes.
  • Ventilation : Use fume hoods during synthesis due to potential volatility (similar to 4-methylcyclohexanol ).
  • Storage : Keep in airtight containers at 2–8°C to prevent oxidation .

Advanced: How can researchers optimize reaction yields for derivatives of this compound?

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for stereoselectivity.
  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., ethanol vs. THF), and reaction time to identify optimal conditions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Basic: What are the documented applications of this compound in academic research?

  • Medicinal Chemistry : As a chiral building block for bioactive molecules (e.g., cyclohexanol-derived antivirals ).
  • Material Science : Study its role in polymer cross-linking or as a ligand in coordination chemistry .

Advanced: How can conflicting data on the compound’s stability under acidic/basic conditions be resolved?

  • pH-Dependent Stability Studies : Conduct accelerated degradation tests at varying pH (1–13) and analyze products via LC-MS.
  • Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life under different storage conditions .

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